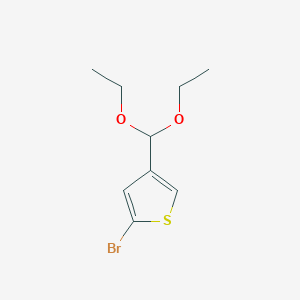

2-Bromo-4-(diethoxymethyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(diethoxymethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-8(10)13-6-7/h5-6,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZJJEGJMJOVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CSC(=C1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Diethoxymethyl Thiophene

Precursor Synthesis and Strategic Functional Group Introduction

The initial phase in the synthesis of the target compound focuses on constructing the thiophene (B33073) ring with the diethoxymethyl group correctly positioned. This involves the synthesis of an aldehyde precursor and its subsequent protection as an acetal (B89532).

Synthesis of 4-(diethoxymethyl)thiophene via Acetalization of Thiophene Carboxaldehydes

The direct precursor to 2-Bromo-4-(diethoxymethyl)thiophene is 4-(diethoxymethyl)thiophene. This compound is prepared through the acetalization of thiophene-4-carboxaldehyde. Acetalization is a common strategy to protect aldehyde functional groups from undesired reactions during subsequent synthetic steps, such as bromination.

The reaction involves treating thiophene-4-carboxaldehyde with an excess of ethanol (B145695) or, more commonly, triethyl orthoformate, in the presence of an acid catalyst. The acetal functional group is generally stable under neutral or basic conditions but can be easily removed to regenerate the aldehyde if needed. While the 3-isomer, thiophene-3-carboxaldehyde, is a common starting material for similar syntheses, the preparation of the 4-substituted variant follows the same chemical principles. nih.gov The synthesis of various arylthiophene-2-carbaldehydes has been demonstrated, indicating the viability of using substituted thiophene carboxaldehydes as building blocks. nih.gov

Table 1: Reactants and Products in the Acetalization of Thiophene-4-carboxaldehyde

| Compound Name | Role | Molecular Formula |

| Thiophene-4-carboxaldehyde | Starting Material | C₅H₄OS |

| Triethyl orthoformate | Reagent/Solvent | C₇H₁₆O₃ |

| Acid Catalyst (e.g., HCl, H₂SO₄) | Catalyst | - |

| 4-(diethoxymethyl)thiophene | Product | C₉H₁₄O₂S |

Generation of Brominated Thiophene Precursors

Brominated thiophenes are versatile intermediates in organic chemistry, serving as key building blocks for the synthesis of more complex molecules through cross-coupling reactions and other functional group transformations. nih.gov The synthesis of halo-substituted alkylthiophenes is pivotal for developing materials with unique optical and electronic properties. jcu.edu.au For instance, 2,4-dibromo-3-methylthiophene (B6597321) has been synthesized as a key intermediate, which can then be functionalized at a specific position. nih.gov This highlights a common strategy where a poly-brominated thiophene is created first, followed by selective reactions (like debromination or metal-halogen exchange) to achieve the desired substitution pattern. This approach provides an alternative route to specifically substituted bromothiophenes that may be difficult to obtain through direct, single-step bromination.

Regioselective Bromination Strategies for Thiophene Ring Functionalization

Achieving the desired this compound isomer requires a bromination method with high regioselectivity. The inherent electronic properties of the thiophene ring and the directing influence of the existing substituent must be carefully managed.

Electrophilic Aromatic Bromination under Controlled Conditions

The thiophene ring is highly susceptible to electrophilic aromatic substitution, with the positions adjacent to the sulfur atom (α-positions, C2 and C5) being the most reactive. pharmaguideline.com When a substituent is present at the 4-position, as in 4-(diethoxymethyl)thiophene, the two α-positions (C2 and C5) remain the most activated sites for electrophilic attack.

Direct bromination using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in solvents such as acetic acid or chloroform (B151607) would likely lead to a mixture of 2-bromo and 5-bromo isomers, with potential for di-bromination. tandfonline.com Studies on 3-substituted thiophenes show that bromination with NBS in acetic acid at room temperature results in high regioselectivity for the available α-ring positions. tandfonline.com Therefore, to selectively synthesize the 2-bromo isomer, careful control of reaction conditions is necessary, and alternative strategies may be required to avoid the formation of the 5-bromo isomer.

Directed Ortho Metalation (DoM) and Subsequent Halogenation Approaches

Directed ortho metalation (DoM) is a powerful technique for achieving regioselectivity in the functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with an electrophile, such as a bromine source. wikipedia.org

For π-excessive heterocycles like thiophene, lithiation preferentially occurs at the C2 position. uwindsor.ca However, a directing group can override this inherent reactivity. uwindsor.ca A substituent at the 3-position can effectively direct metalation to the ortho C2 position. The diethoxymethyl group, with its Lewis basic oxygen atoms, has the potential to act as a DMG. organic-chemistry.org

To synthesize this compound, a direct ortho-bromination from the C4 substituent is not possible. However, DoM can be envisioned in a multi-step sequence. An alternative approach involves the use of specialized bases to control regioselectivity. For example, the use of TMPMgCl·LiCl (a Knochel-Hauser base) for the metalation of 3-hexylthiophene (B156222) has been shown to selectively deprotonate the sterically less hindered C5 position, avoiding the C2 position. clockss.org This principle of sterically-controlled metalation is crucial for designing selective syntheses of polysubstituted thiophenes.

Optimization of Reaction Parameters for Yield and Selectivity in Bromothiophene Synthesis

Optimizing reaction conditions is critical for maximizing the yield of the desired this compound and minimizing the formation of isomeric byproducts. Key parameters include the choice of brominating agent, solvent, temperature, and reaction time.

Table 2: Parameters for Optimization in Thiophene Bromination

| Parameter | Options | Effect on Selectivity and Yield |

| Brominating Agent | NBS, Br₂, HBr/H₂O₂ | NBS is often milder and more selective than elemental bromine. tandfonline.com HBr/H₂O₂ offers a "greener" alternative. google.com |

| Solvent | Acetic Acid, Dichloromethane, Carbon Tetrachloride, DMF | Solvent polarity can influence the reactivity of the brominating agent and the stability of intermediates, affecting regioselectivity. tandfonline.com |

| Temperature | -30°C to Room Temperature | Lower temperatures generally increase selectivity by minimizing side reactions and preventing over-bromination. google.comyoutube.com |

| Catalyst | Acid catalysts, Metal catalysts | Acid catalysts can be used in electrophilic bromination, while metal catalysts are employed in cross-coupling strategies. |

| Reaction Time | Minutes to Hours | Monitoring the reaction progress is crucial to stop it once the desired product is formed, preventing the formation of di- or tri-brominated species. google.com |

For example, a patented method for synthesizing 2-bromothiophene (B119243) involves using hydrobromic acid and hydrogen peroxide at controlled temperatures (e.g., below 40°C) to achieve high selectivity and yield. google.com Similarly, studies have shown that using NBS in concentrated solutions of acetic acid at ambient temperature can provide high regioselectivity for the bromination of substituted thiophenes. tandfonline.com By carefully tuning these parameters, the synthesis can be guided towards the preferential formation of this compound.

Conversion of Functional Groups Leading to this compound

The synthesis of this compound is often achieved through multi-step sequences that rely on the precise manipulation of functional groups on a pre-existing thiophene ring. These methods, known as functional group interconversions (FGIs), are fundamental to organic synthesis, allowing for the conversion of one functional group into another. ic.ac.ukimperial.ac.uk

Strategies Involving Functional Group Interconversion on the Thiophene Nucleus

The construction of this compound via FGI can be approached from different starting materials, primarily involving the sequential introduction of the bromo and the diethoxymethyl groups onto the thiophene core.

One common strategy begins with a pre-brominated thiophene. For instance, starting with 2,4-dibromothiophene, a selective metal-halogen exchange at the 4-position can be performed, followed by formylation to introduce the aldehyde group. The resulting 2-bromo-4-formylthiophene is then converted to its diethyl acetal.

A plausible and frequently employed pathway involves the following steps:

Formylation of a Thiophene Precursor : A suitable thiophene, such as 3-bromothiophene, can undergo formylation to introduce a -CHO group. However, controlling the regioselectivity of this step can be challenging. A more controlled approach starts with thiophene-3-carbaldehyde.

Acetal Formation : The aldehyde group of thiophene-3-carbaldehyde is protected as a diethyl acetal. This is typically achieved by reacting the aldehyde with triethyl orthoformate or ethanol in the presence of an acid catalyst. This step yields 3-(diethoxymethyl)thiophene.

Bromination : The final step is the regioselective bromination of 3-(diethoxymethyl)thiophene. The electron-donating nature of the diethoxymethyl group and the inherent reactivity of the thiophene ring direct the electrophilic substitution. The α-positions (2 and 5) of the thiophene ring are the most activated sites for electrophilic attack. Therefore, bromination using reagents like N-Bromosuccinimide (NBS) in a suitable solvent such as acetic acid or a mixture of chloroform and acetic acid can selectively introduce a bromine atom at the 2-position. google.comorgsyn.org

The table below outlines a representative FGI approach for the synthesis.

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | Thiophene-3-carbaldehyde | HC(OEt)₃, NH₄NO₃, EtOH | 3-(diethoxymethyl)thiophene | Protection of the aldehyde functional group as a diethyl acetal. |

| 2 | 3-(diethoxymethyl)thiophene | N-Bromosuccinimide (NBS), Acetic Acid | This compound | Regioselective introduction of a bromine atom at the C2 position. |

Tandem Reaction Sequences for Enhanced Synthetic Efficiency

Tandem reactions, also known as cascade or domino reactions, involve two or more consecutive reactions in a single pot, which enhances synthetic efficiency by reducing the number of workup and purification steps. researchgate.net In thiophene synthesis, transition-metal-catalyzed tandem reactions have emerged as powerful tools for constructing highly substituted thiophene rings from acyclic precursors. rsc.orgmdpi.com

While a specific tandem reaction for the direct synthesis of this compound is not prominently documented, the general methodology allows for its conceptual design. Copper(I)-catalyzed tandem reactions of alkylidenethiiranes with terminal alkynes, for example, provide a convergent route to polysubstituted thiophenes. rsc.orgrsc.org This approach allows for the direct assembly of various functional groups onto the thiophene ring under mild conditions. rsc.org

A hypothetical tandem sequence for this compound could involve the reaction of a suitably substituted acyclic precursor containing the necessary bromo and protected aldehyde functionalities. The efficiency of such reactions depends heavily on the catalyst system and reaction conditions.

The following table illustrates the scope of copper-catalyzed tandem reactions in synthesizing substituted thiophenes, demonstrating the potential for this methodology. mdpi.com

| Entry | R¹ Group | R² Group | Catalyst System | Yield (%) |

| 1 | Phenyl | Phenyl | CuCl (20 mol %), DBU (10 mol %) | 85 |

| 2 | Phenyl | n-Butyl | CuCl (20 mol %), DBU (10 mol %) | 75 |

| 3 | Phenyl | Trimethylsilyl | CuCl (20 mol %), DBU (10 mol %) | 88 |

| 4 | 4-Methylphenyl | Phenyl | CuCl (20 mol %), DBU (10 mol %) | 82 |

| 5 | Ethyl | Phenyl | CuCl (20 mol %), DBU (10 mol %) | 78 |

| Data derived from studies on the synthesis of 2-(α-phenylsulfonylalkyl)thiophenes. mdpi.com |

Purification and Isolation Techniques for Complex Organic Intermediates

The purification and isolation of this compound from reaction mixtures are critical to obtaining a product of high purity for subsequent synthetic steps. The techniques employed must effectively separate the target compound from unreacted starting materials, reagents, and byproducts, which may include regioisomers.

Fractional Distillation: Given that this compound is a liquid at room temperature, vacuum distillation is a primary method for its purification. This technique separates compounds based on differences in their boiling points. Performing the distillation under reduced pressure lowers the boiling point, preventing thermal decomposition of the compound. For instance, the purification of 3-bromothiophene, a related compound, is achieved by fractionation after an initial workup. orgsyn.org

Column Chromatography: This is one of the most versatile and widely used purification techniques in organic synthesis. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An eluent (or solvent system) is used to move the components through the column at different rates depending on their polarity. For non-polar compounds like many thiophene derivatives, eluents such as hexane (B92381) or mixtures of hexane and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) are effective. However, separating isomers with very similar Rf values, such as 2-bromo and 3-bromo thiophene derivatives, can be extremely challenging and may not be feasible with standard column chromatography. researchgate.net

Workup Procedures: Before final purification, a series of workup steps are essential. This typically involves:

Quenching the reaction: Neutralizing any remaining reactive reagents.

Extraction: Using a suitable organic solvent (like diethyl ether or dichloromethane) to extract the product from the aqueous phase.

Washing: The organic layer is washed with water, brine, or a mild basic solution (e.g., sodium bicarbonate) to remove water-soluble impurities and residual acids.

Drying: The organic extract is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) to remove residual water.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

The choice and sequence of these techniques are tailored to the specific impurities present in the reaction mixture.

Reactivity and Mechanistic Investigations of 2 Bromo 4 Diethoxymethyl Thiophene

Reactivity at the Bromine Substituent for C-C, C-N, and C-O Bond Formation

The bromine atom on the thiophene (B33073) ring is a key site for various chemical transformations, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental in the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used with 2-bromothiophenes. carroll.eduyoutube.com These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. carroll.eduyoutube.com It is a versatile method for creating C-C bonds and has been successfully applied to various bromothiophenes. nih.govnih.gov The choice of base is a critical parameter in Suzuki-Miyaura reactions. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org It is a reliable method, particularly for large-scale synthesis, and can be accelerated by the addition of copper(I) iodide. harvard.edu

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. researchgate.net The catalytic cycle is believed to involve the oxidative addition of the organic halide to the palladium catalyst. csbsju.edu

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org It is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For substrates with multiple different halogen substituents, the reaction often occurs at the most reactive halide, such as iodide over bromide. libretexts.org

A comparative table of these cross-coupling reactions is provided below:

| Reaction | Organometallic Reagent | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron | Tolerant of many functional groups, often uses a base. nih.gov |

| Stille | Organotin | Reagents are stable to air and moisture, but can be toxic. wikipedia.org |

| Negishi | Organozinc | Highly reactive organozinc reagents. researchgate.net |

| Sonogashira | Terminal Alkyne | Often requires a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org |

Ligand Effects on Coupling Efficiency and Regioselectivity

The choice of ligand coordinated to the palladium catalyst significantly influences the efficiency and regioselectivity of cross-coupling reactions. enscm.fr Sterically hindered and electron-rich ligands often accelerate the coupling process. harvard.edu For instance, in Suzuki-Miyaura reactions of bromothiophenes, the use of dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) as a ligand allows for low catalyst loading and achieves high conversion rates. nih.gov Similarly, the use of 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) with Pd(OAc)₂ has been shown to be a versatile catalyst system for coupling thiols with aryl halides. organic-chemistry.org The development of well-defined, bench-stable palladium(II) precatalysts with a 1:1 palladium-to-ligand ratio has also been a significant advancement, as excess ligand is often not desirable. nih.gov

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, 2-bromo-4-(diethoxymethyl)thiophene) to a Pd(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a Pd(II) intermediate, where both the aryl group and the bromide are attached to the palladium center. csbsju.edulibretexts.org The metal center acts as both a Lewis acid and a Lewis base in this process. libretexts.org This step is often the rate-determining step in the catalytic cycle. researchgate.net

Transmetalation: In this step, the organic group from the organometallic reagent is transferred to the palladium(II) complex, displacing the halide. This forms a new diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comcsbsju.edu For reductive elimination to occur, the ligands must be in a cis position relative to each other. libretexts.org

The stability and reactivity of the palladium complexes, including the thiophene-containing intermediates, are influenced by the electronic properties of the ligands and the thiophene ring itself. enscm.frbohrium.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) in Activated 2-Bromothiophenes

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

While 2-bromothiophenes can undergo SNAr, the reactivity is highly dependent on the nature of other substituents on the thiophene ring. pharmaguideline.com The diethoxymethyl group is not a strong electron-withdrawing group, and therefore, this compound would not be expected to be highly reactive towards SNAr unless other activating groups are present. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form the Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.org

Lithium-Halogen Exchange Reactions for Further Functionalization

Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive organolithium species. harvard.educhempedia.info This reaction is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or t-butyllithium. tcnj.edu The exchange is a kinetically controlled process and is generally very fast. harvard.edu

For this compound, treatment with an alkyllithium reagent would result in the formation of 2-lithio-4-(diethoxymethyl)thiophene. This lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups onto the thiophene ring. tcnj.edunih.gov This two-step sequence of lithium-halogen exchange followed by reaction with an electrophile provides a versatile route for the synthesis of diverse 4-substituted-2-lithiothiophene derivatives.

Reactivity and Transformations of the Diethoxymethyl Group

The diethoxymethyl group, an acetal (B89532), serves as a protected form of an aldehyde. This protecting group is stable under various reaction conditions, including those used for palladium-catalyzed cross-coupling and lithium-halogen exchange at the C2 position. However, the diethoxymethyl group can be readily deprotected to reveal the formyl group (aldehyde).

The most common transformation of the diethoxymethyl group is its hydrolysis to the corresponding aldehyde. This is typically achieved by treatment with an aqueous acid. The resulting 2-bromo-4-formylthiophene is a valuable intermediate for further synthetic modifications, such as oxidation to a carboxylic acid, reduction to an alcohol, or various condensation reactions.

Acid-Catalyzed Deprotection to 4-Formyl-2-bromothiophene

The diethyl acetal group in this compound serves as a protecting group for the corresponding aldehyde, 4-formyl-2-bromothiophene. This protection strategy is essential as the formyl group might interfere with reactions targeting the C-Br bond or other positions on the thiophene ring. The deprotection is typically achieved through acid-catalyzed hydrolysis.

The general mechanism for acid-catalyzed acetal hydrolysis involves protonation of one of the alkoxy oxygens, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the aldehyde and two equivalents of ethanol (B145695).

While specific literature on the deprotection of this compound is not abundant, the synthesis of the product, 4-bromothiophene-2-carbaldehyde, is well-documented. nih.gov The conditions for this transformation can be inferred from standard organic chemistry protocols for acetal deprotection. Typically, dilute aqueous solutions of strong acids like hydrochloric acid or sulfuric acid, or the use of acidic resins, can effectively catalyze the hydrolysis. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion and to minimize potential side reactions.

Table 1: Typical Conditions for Acid-Catalyzed Acetal Deprotection

| Catalyst | Solvent | Temperature | Notes |

| Dilute HCl | Acetone/Water | Room Temperature | Common and effective method. |

| Dilute H₂SO₄ | THF/Water | Room Temperature | Alternative protic acid catalyst. |

| p-Toluenesulfonic acid | Acetone/Water | Room Temperature | Solid, easy-to-handle acid catalyst. |

| Amberlyst® 15 | Acetone/Water | Room Temperature | Heterogeneous catalyst, simplifies workup. |

This table presents generalized conditions for acetal deprotection and can be adapted for this compound.

Stability and Reactivity under Various Synthetic Reaction Conditions

The stability of this compound under different synthetic conditions is a critical consideration for its use as a building block. The acetal moiety is generally stable under neutral and basic conditions, allowing for a range of transformations to be performed on the brominated thiophene ring.

A significant area of reactivity for bromothiophenes is their participation in metal-catalyzed cross-coupling reactions. For instance, 2-bromothiophene (B119243) is a common substrate in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds. google.comresearchgate.net In these reactions, a palladium catalyst is typically used in the presence of a base to couple the bromothiophene with a boronic acid derivative. google.com The acetal group in this compound is expected to be stable under these conditions, making it a valuable precursor for the synthesis of 4-formyl-2-arylthiophenes after subsequent deprotection.

The reactivity of the C-Br bond can also be exploited in other coupling reactions such as Stille, Heck, and Sonogashira couplings. Furthermore, metalation of the C-Br bond using organolithium reagents at low temperatures can generate a lithiated thiophene species, which can then be reacted with various electrophiles. The stability of the acetal to strongly basic, non-nucleophilic reagents like n-butyllithium is a key advantage.

Transformations of the Acetal Moiety (e.g., Transacetalization, Reductive Cleavage)

Beyond simple deprotection, the acetal group in this compound can undergo other transformations.

Transacetalization: In the presence of a different alcohol and an acid catalyst, the diethyl acetal can be converted to a different acetal. This process, known as transacetalization, can be useful for introducing other protecting groups or for creating more complex molecular architectures.

Reductive Cleavage: The acetal can undergo reductive cleavage to yield an ether. The regioselectivity of this reaction can be influenced by the choice of reducing agent and the reaction conditions. nih.govresearchgate.net For example, using a combination of a Lewis acid and a hydride source, it is possible to selectively cleave one of the C-O bonds of the acetal. The stereochemistry of the acetal can also have a significant impact on the outcome of the reduction. nih.gov While specific studies on this compound are limited, general principles of acetal reduction suggest that reagents like diisobutylaluminium hydride (DIBAL-H) or borane (B79455) complexes could be employed. researchgate.net The temperature can also be a critical parameter in controlling the regioselectivity of the cleavage. nih.gov

Intramolecular Cyclization and Rearrangement Pathways Involving Thiophene Functionality

The thiophene ring in this compound and its derivatives can participate in intramolecular cyclization reactions to form fused ring systems. These reactions are often driven by the formation of a new C-C or C-heteroatom bond and are a powerful tool in the synthesis of complex heterocyclic compounds.

For example, substituted thiophenes can undergo intramolecular cyclization to form benzo[b]thiophenes or other fused systems, often catalyzed by transition metals like palladium or scandium. acs.orgrsc.orgresearchgate.net The reaction can proceed through various mechanisms, including radical cyclization or electrophilic attack. In the context of this compound, a suitably functionalized side chain could be introduced, for example, via a Suzuki coupling at the 2-position, which could then undergo an intramolecular reaction with another part of the molecule.

While direct examples involving this compound are not prominent in the literature, the general reactivity patterns of substituted thiophenes suggest that such transformations are feasible. nih.govrsc.org The bromo-substituent can serve as a handle for introducing the necessary functionality for cyclization, and the formyl group (after deprotection) can also be a reactive site for annulation reactions.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provides powerful tools for understanding the mechanisms of reactions involving thiophene derivatives.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is widely used to investigate the electronic structure, geometry, and reactivity of molecules. rroij.comscispace.comsemanticscholar.org For bromothiophene derivatives, DFT calculations can provide insights into bond lengths, bond angles, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. scispace.comjmaterenvironsci.comub.ac.id The HOMO-LUMO gap is a key indicator of the chemical reactivity of a molecule. mdpi.com

DFT can be employed to model the transition states of reactions involving this compound, such as the acid-catalyzed deprotection or cross-coupling reactions. By calculating the energy of the transition state, one can determine the activation energy of the reaction, which is crucial for understanding the reaction kinetics. For instance, in a Suzuki coupling reaction, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, helping to elucidate the role of the ligands and the base. Studies on related bromothiophene systems have demonstrated the utility of DFT in correlating theoretical structural parameters with experimental X-ray diffraction data and in exploring the reactivity of these compounds. semanticscholar.org

Molecular Dynamics Simulations of Reactivity Profiles

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. rsc.orgrsc.org For a molecule like this compound, MD simulations could be used to explore its conformational landscape and the orientation of the diethoxymethyl group relative to the thiophene ring.

While MD simulations are more commonly used for larger systems like oligomers or biomolecules, they can also provide valuable information about the reactivity of smaller molecules in solution. researchgate.netnih.gov For example, MD simulations could be used to study the solvation of the molecule and how solvent molecules interact with the different functional groups, which can influence reactivity. By combining MD with quantum mechanical methods (QM/MM), it is possible to model chemical reactions in a more realistic solvent environment. Such simulations could be used to investigate the deprotection mechanism or the approach of a reactant to the thiophene ring in a cross-coupling reaction.

Applications of 2 Bromo 4 Diethoxymethyl Thiophene in Advanced Organic Synthesis

Synthesis of Substituted Thiophene (B33073) Building Blocks for Medicinal Chemistry

The thiophene ring is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds. nih.govnih.govekb.eg The ability to introduce and modify this heterocyclic system is therefore of significant interest in drug discovery programs. 2-Bromo-4-(diethoxymethyl)thiophene provides a key starting material for the synthesis of a variety of substituted thiophenes that can be further elaborated into potential therapeutic agents. mdpi.comnih.gov

The dual functionality of this compound allows for its conversion into a range of precursors for more complex heterocyclic scaffolds. The bromine atom at the 2-position can readily participate in cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, enabling the introduction of various aryl, heteroaryl, or alkyl substituents. researchgate.net Concurrently, the diethoxymethyl group at the 4-position serves as a protected form of a formyl group. This aldehyde can be deprotected under acidic conditions and subsequently utilized in condensation reactions to form larger heterocyclic systems.

A particularly valuable application of this compound is in the synthesis of 3,4-disubstituted thiophenes, which are precursors to thieno[3,4-b]pyrazines. While a direct multi-step synthesis from this compound is not explicitly detailed in the literature, the general synthetic pathway would involve initial functionalization at the 2-position via cross-coupling, followed by manipulation of the 4-diethoxymethyl group to an amine, and subsequent cyclization to form the thienopyrazine ring system. Thieno[2,3-d]pyrimidines and thieno[3,2-c]pyrazoles are other important heterocyclic scaffolds in medicinal chemistry that could potentially be accessed from this precursor through carefully designed synthetic routes. nih.govnih.govrsc.org

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

| Precursor | Potential Heterocyclic Scaffold | Key Synthetic Transformations |

| 2-Substituted-4-aminothiophene | Thieno[3,4-b]pyrazine (B1257052) | Cyclization with a 1,2-dicarbonyl compound. |

| 2-Substituted-3-aminothiophene-4-carboxylate | Thieno[2,3-d]pyrimidine | Cyclization with a formamide (B127407) equivalent. |

| 3-Hydrazinothiophene-2-carboxylate | Thieno[3,2-c]pyrazole | Intramolecular cyclization. |

This table presents potential synthetic pathways based on established chemical principles.

Thiophene-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govmdpi.comnih.gov The ability to synthesize diverse libraries of substituted thiophenes from a common precursor like this compound is a powerful strategy in the search for new drug candidates.

For instance, thieno[3,4-b]pyrazines, which are accessible from 3,4-diaminothiophene (B2735483) precursors, have been investigated for their potential as kinase inhibitors and as scaffolds for other targeted therapies. nih.gov Similarly, thieno[2,3-d]pyrimidines are known to exhibit a range of biological activities, including acting as inhibitors of enzymes such as dihydrofolate reductase and as antagonists for various receptors. nih.govnih.gov The synthesis of novel derivatives of these and other thiophene-based heterocyclic systems, enabled by precursors like this compound, is a key aspect of modern medicinal chemistry research. The functional groups on the thiophene ring can be systematically varied to optimize the potency, selectivity, and pharmacokinetic properties of the resulting molecules.

Incorporation into Conjugated Polymer Systems and Organic Electronics

Thiophene-based conjugated polymers are at the forefront of research in organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics. mit.edu These materials are utilized in a variety of devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The properties of these polymers are highly dependent on the structure of the monomeric units and the regularity of the polymer chain.

This compound can serve as a functional monomer for the synthesis of both oligothiophenes and polythiophenes. The bromine atom provides a handle for various polymerization techniques, including Stille, Suzuki, and direct arylation polymerization (DArP). mit.edu The diethoxymethyl group can be carried through the polymerization and either remain as a solubilizing group or be deprotected in the final polymer to introduce aldehyde functionalities. These aldehyde groups can then be used for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or for its covalent attachment to surfaces.

The synthesis of low band gap polymers is a significant area of research in organic electronics, and thieno[3,4-b]pyrazine-based polymers are known for their exceptionally low band gaps. mit.edu By converting this compound into a thieno[3,4-b]pyrazine monomer, it becomes a valuable building block for creating polymers with tailored electronic and optical properties for applications in near-infrared detectors and transparent conductors.

The performance of polythiophenes in electronic devices is critically dependent on their regioregularity, which refers to the head-to-tail (HT) arrangement of the monomer units in the polymer chain. A high degree of HT coupling leads to a more planar polymer backbone, which facilitates intermolecular π-π stacking and enhances charge carrier mobility. mit.edu

Several synthetic strategies have been developed to achieve high regioregularity in polythiophene synthesis. The Grignard Metathesis (GRIM) polymerization and various catalyst-transfer polymerization methods are prominent examples. mit.edu When using a monomer like this compound, the choice of polymerization method and catalyst is crucial to ensure a high degree of regioregularity. For instance, in a Kumada catalyst-transfer polycondensation, the regioselective formation of a Grignard reagent from the brominated thiophene is a key step that dictates the final polymer structure. The bulky diethoxymethyl group at the 4-position can influence the regioselectivity of this step and, consequently, the properties of the resulting polymer.

Table 2: Polymerization Methods for Thiophene-Based Materials

| Polymerization Method | Catalyst System (Example) | Key Features |

| Stille Coupling | Pd(PPh₃)₄ | Tolerant to a wide range of functional groups. |

| Suzuki Coupling | Pd(OAc)₂ / P(o-tol)₃ | Utilizes stable boronic acid derivatives. |

| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | Leads to highly regioregular poly(3-alkylthiophene)s. |

| Direct Arylation Polymerization (DArP) | Pd(OAc)₂ / PCy₃·HBF₄ | A more atom-economical and environmentally friendly method. |

This table provides an overview of common polymerization techniques applicable to thiophene monomers.

Construction of Advanced Materials and Functional Organic Frameworks

Beyond linear polymers, thiophene-based building blocks are increasingly being used in the construction of more complex and highly ordered materials, such as covalent organic frameworks (COFs). researchgate.net COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising for applications in gas storage, catalysis, and sensing.

The incorporation of thiophene units into COFs can impart favorable electronic properties, leading to materials that are suitable for use in electronic devices. researchgate.net this compound can be envisioned as a precursor to the bifunctional monomers required for COF synthesis. For example, through a series of chemical transformations, it could be converted into a thiophene-based diboronic acid or a diamine, which are common building blocks for the construction of boronate-ester-linked or imine-linked COFs, respectively. The ability to introduce specific functionalities, originating from the diethoxymethyl group, onto the thiophene linker could allow for the post-synthetic modification of the COF, enabling the tuning of its properties for specific applications. The development of thiophene-based COFs is an active area of research with the potential to yield novel materials with unprecedented properties and functionalities. researchgate.net

This compound: A Versatile Building Block in Advanced Organic Synthesis

The thiophene nucleus is a cornerstone in the world of heterocyclic compounds, offering a scaffold for a diverse array of pharmacologically and electronically active molecules. Among its many derivatives, this compound has emerged as a particularly valuable intermediate in the synthesis of complex organic structures. Its unique combination of a reactive bromine atom and a protected aldehyde functional group allows for selective and sequential chemical transformations, making it a powerful tool for organic chemists. This article explores the applications of this compound in the development of advanced materials and the synthesis of natural products.

Applications in Advanced Organic Synthesis

The strategic placement of the bromo and diethoxymethyl groups on the thiophene ring makes this compound a versatile precursor for a variety of complex molecules.

Integration into Organic Electronic and Optoelectronic Materials Precursors

The development of novel organic materials for electronic and optoelectronic applications is a rapidly growing field of research. Thiophene-containing polymers and small molecules are particularly prized for their tunable electronic properties, and this compound serves as a key starting material for these advanced materials.

The bromine atom at the 2-position of the thiophene ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. nih.gov These reactions allow for the introduction of various aromatic and heteroaromatic units, leading to the construction of extended π-conjugated systems. The diethoxymethyl group, a stable acetal (B89532), serves as a masked aldehyde. This protecting group strategy is crucial as it allows for the manipulation of the bromo-substituent without interference from a highly reactive aldehyde. Once the desired molecular framework is assembled, the acetal can be easily deprotected under mild acidic conditions to reveal the formyl group, which can then be used for further functionalization.

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Aryl-substituted thiophenes |

| Stille Coupling | Organotin reagents, Pd catalyst | Stannylated thiophenes or coupled products |

| Heck Coupling | Alkenes, Pd catalyst, base | Vinylated thiophenes |

| Acetal Deprotection | Mild acid (e.g., HCl in THF/water) | Thiophene-4-carbaldehyde derivatives |

This strategic approach enables the synthesis of a wide range of precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to precisely control the molecular architecture through sequential reactions starting from this compound is a significant advantage in the design of materials with tailored electronic and optical properties.

Synthesis of Photoactive and Electroactive Thiophene Derivatives

The unique electronic nature of the thiophene ring makes its derivatives ideal candidates for photoactive and electroactive materials. researchgate.net this compound is a valuable starting point for the synthesis of such compounds.

The bromo-substituent can be readily converted into other functional groups, such as cyano, nitro, or amino groups, which can significantly influence the electronic properties of the resulting molecule. For example, the introduction of an electron-withdrawing cyano group can lower the energy levels of the molecular orbitals, a desirable feature for n-type semiconductor materials. Conversely, the introduction of an electron-donating amino group can raise the energy levels, making the material more suitable for p-type applications. nih.gov

Furthermore, the aldehyde functionality, unmasked from the diethoxymethyl group, can be used to introduce a variety of chromophores and electroactive moieties. For instance, condensation reactions with active methylene (B1212753) compounds can lead to the formation of extended conjugated systems with strong absorption and emission properties. e-bookshelf.de These derivatives can find applications as fluorescent probes, photosensitizers, and components of nonlinear optical materials. The synthesis of thiophene derivatives for use as photostabilizers in polymers like PVC has also been explored. scispace.comresearchgate.net

| Starting Material | Reaction | Product | Application |

| This compound | Cyanation | 2-Cyano-4-(diethoxymethyl)thiophene | Electron-transporting materials |

| This compound | Nitration | 2-Nitro-4-(diethoxymethyl)thiophene | Precursor for electron-deficient polymers |

| This compound | Buchwald-Hartwig Amination | 2-Amino-4-(diethoxymethyl)thiophene | Hole-transporting materials |

| Thiophene-4-carbaldehyde | Knoevenagel Condensation | α,β-Unsaturated thiophene derivatives | Fluorescent dyes, nonlinear optics |

Utility in Natural Product Synthesis and Analogue Development

The thiophene motif is present in a number of naturally occurring bioactive compounds. The versatility of this compound makes it a valuable tool for the synthesis of these natural products and their analogues, which are often pursued for the development of new therapeutic agents.

Enabling Access to Complex Thiophene-Containing Natural Products

The synthesis of complex natural products often requires a multi-step approach where functional groups are introduced in a specific order. The orthogonal reactivity of the bromo and protected aldehyde groups in this compound is highly advantageous in this context.

For instance, the bromine atom can be used to form a key carbon-carbon bond through a cross-coupling reaction, building the core structure of the natural product. Subsequently, the diethoxymethyl group can be deprotected to reveal the aldehyde, which can then be elaborated into other functional groups present in the target molecule, such as a carboxylic acid, an alcohol, or an amine. This stepwise approach allows for the controlled and efficient construction of complex molecular architectures. nih.gov

Strategic Use in Retrosynthetic Analysis of Bioactive Compounds

In the planning of a synthesis, a technique known as retrosynthetic analysis is often employed. This involves mentally breaking down the target molecule into simpler, commercially available starting materials. This compound is a common and logical "synthon" in the retrosynthetic analysis of many thiophene-containing bioactive compounds.

The presence of a thiophene-4-carbaldehyde moiety in a target molecule immediately suggests the use of this compound as a starting material. The disconnection of a bond attached to the 2-position of the thiophene ring often leads back to the bromo-derivative, which can then be sourced or readily prepared. This strategic disconnection simplifies the synthetic problem and provides a clear and efficient pathway to the target molecule.

Spectroscopic and Analytical Methodologies for Research on 2 Bromo 4 Diethoxymethyl Thiophene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including 2-Bromo-4-(diethoxymethyl)thiophene. Both one-dimensional and advanced two-dimensional NMR methods provide invaluable information about the connectivity and spatial arrangement of atoms within the molecule. For substituted thiophenes, ¹H and ¹³C NMR are fundamental in assigning chemical shifts. oup.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the complex spectra of substituted thiophenes and their derivatives. ucl.ac.uklibretexts.org These techniques spread out the NMR information into two dimensions, resolving overlapping signals that can be present in 1D spectra. ucl.ac.uknih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY would show correlations between the protons on the thiophene (B33073) ring and between the protons of the diethoxymethyl group, confirming their respective connectivities. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. sdsu.edu It is instrumental in assigning the ¹³C signals of the thiophene ring and the diethoxymethyl substituent by linking them to their attached protons. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between carbon and hydrogen atoms. sdsu.edu This is particularly useful for establishing the connectivity between the thiophene ring and the diethoxymethyl group, for instance, by observing a correlation between the methine proton of the diethoxymethyl group and the C4 carbon of the thiophene ring. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While primarily used for stereochemical assignments in larger molecules, it can also provide insights into the preferred conformation of flexible side chains like the diethoxymethyl group.

| 2D NMR Technique | Information Provided | Application for this compound |

| COSY | ¹H-¹H correlations through J-coupling | Confirms proton connectivity within the thiophene ring and the diethoxymethyl group. sdsu.edu |

| HSQC | One-bond ¹H-¹³C correlations | Assigns carbon signals of the thiophene and diethoxymethyl groups. sdsu.edu |

| HMBC | Multiple-bond ¹H-¹³C correlations | Establishes connectivity between the thiophene ring and the substituent. sdsu.edu |

| NOESY | Through-space ¹H-¹H correlations | Provides information on the spatial arrangement and conformation of the diethoxymethyl group relative to the thiophene ring. princeton.edu |

Dynamic NMR for Conformational Analysis and Exchange Processes

The diethoxymethyl group in this compound can exhibit conformational flexibility. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational changes and other dynamic processes. acs.org By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for bond rotations and to characterize the different conformers present at equilibrium. Such studies on related sulfur-containing rings have provided valuable insights into their conformational transformations. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound. researchgate.net For this compound, MS is used to confirm its molecular formula (C₉H₁₃BrO₂S) and to study its behavior upon ionization. fluorochem.co.uk

High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Product Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of a molecule. researchgate.net This is crucial for confirming the successful synthesis of this compound and for identifying byproducts in a reaction mixture. acs.org The use of techniques like atmospheric pressure chemical ionization (APCI) coupled with ultrahigh-resolution mass spectrometry (UHRMS) has proven effective for the characterization of thiophene compounds in complex mixtures. nih.govacs.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.gov This technique is invaluable for elucidating the fragmentation pathways of this compound. By analyzing the fragments, one can deduce the structure of the parent molecule. The fragmentation patterns of substituted thiophenes are often well-defined and can be substantiated by exact mass measurements. researchgate.net For instance, the mass spectra of brominated thiophenes show characteristic isotopic patterns for bromine, and key fragmentation pathways often involve the loss of the bromine atom or cleavage of the substituent side chain. nist.govchemicalbook.com

| Mass Spectrometry Technique | Information Provided | Application for this compound |

| Standard MS | Molecular weight and basic fragmentation | Confirms the molecular weight of 265.17 g/mol . fluorochem.co.uk |

| HRMS | Exact mass and elemental composition | Confirms the molecular formula C₉H₁₃BrO₂S. researchgate.net |

| MS/MS | Structural information from fragmentation | Elucidates the fragmentation pathways, confirming the connectivity of the bromo and diethoxymethyl groups to the thiophene ring. nih.gov |

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of crystalline solids. For derivatives of this compound, this technique can unambiguously establish the absolute configuration, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The resulting crystal structure provides invaluable insights into the molecule's conformation and how it arranges itself in the solid state, which can influence its physical and chemical properties.

Impact of Crystal Structure on Reactivity and Self-Assembly in Thiophene Systems

The crystal structure of thiophene derivatives has a profound impact on their reactivity and self-assembly behavior. The arrangement of molecules in the crystal lattice can pre-organize the reactants for solid-state reactions or influence the morphology of self-assembled structures. In thiophene systems, intermolecular interactions such as π-π stacking and halogen bonding play a crucial role in directing the self-assembly process.

For instance, the presence of a bromine atom in compounds like this compound can lead to the formation of halogen bonds, which are non-covalent interactions between the electrophilic region of the bromine and a nucleophilic site on an adjacent molecule. These interactions, along with π-π stacking of the thiophene rings, can guide the formation of well-ordered supramolecular architectures, which are of significant interest for applications in organic electronics.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are indispensable tools for the separation, purification, and purity assessment of this compound and its derivatives throughout the research and development process.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative purposes in research involving this compound. Analytically, HPLC is employed to monitor the progress of chemical reactions by separating the starting materials, intermediates, and products. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

For preparative applications, HPLC is used to isolate and purify the target compound from complex reaction mixtures, yielding high-purity material essential for subsequent characterization and application. The choice of stationary phase (e.g., silica (B1680970) gel, C18) and mobile phase (e.g., mixtures of hexane (B92381) and ethyl acetate) is critical for achieving optimal separation.

Table 1: Illustrative HPLC Parameters for Thiophene Derivative Analysis

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for the identification and quantification of the compound.

GC-MS is particularly useful for identifying volatile byproducts in a reaction, assessing the purity of the starting material, and confirming the identity of the desired product. The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Table 2: Representative GC-MS Data for a Brominated Thiophene Derivative

| Retention Time (min) | Major Fragment Ions (m/z) | Compound Identification |

| 8.5 | 264, 266, 219, 221, 173 | This compound |

| 5.2 | 184, 139, 97 | Thiophene starting material |

Spectrophotometric Methods for Quantitative and Qualitative Analysis in Research Contexts

Spectrophotometric techniques are widely used for the qualitative and quantitative analysis of thiophene-based compounds, providing insights into their electronic structure.

UV-Vis Spectroscopy for Electronic Transitions in Thiophene-Based Chromophores

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For thiophene-based chromophores, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (typically π* orbitals). The wavelength of maximum absorbance (λmax) is characteristic of the chromophore's structure.

In the case of this compound and its derivatives, the UV-Vis spectrum provides information on the extent of conjugation in the molecule. The position of the bromine atom and the diethoxymethyl group, as well as their electronic effects (inductive and mesomeric), can influence the energy of the electronic transitions and thus the λmax value. This technique is valuable for characterizing new thiophene derivatives and for studying how their electronic properties change upon chemical modification.

Table 3: Typical UV-Vis Absorption Maxima for Substituted Thiophenes

| Compound | Solvent | λmax (nm) |

| Thiophene | Hexane | 231 |

| 2-Bromothiophene (B119243) | Hexane | 236 |

| 2,5-Dibromothiophene | Hexane | 245 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in New Thiophene Compounds

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of molecules. These methods are instrumental in the structural elucidation of newly synthesized compounds, allowing for the precise identification of functional groups. In the context of this compound and its derivatives, IR and Raman spectroscopy serve as crucial tools for confirming the presence of key structural motifs, including the thiophene ring, the carbon-bromine bond, and the diethoxymethyl acetal (B89532) group. The complementary nature of these two techniques, where IR spectroscopy is more sensitive to polar bonds and Raman spectroscopy to non-polar bonds, ensures a comprehensive vibrational analysis.

Vibrational Analysis of the Thiophene Moiety

The vibrational spectrum of a substituted thiophene is characterized by several distinct bands arising from the stretching and bending modes of the heterocyclic ring. The aromatic C-H stretching vibrations in thiophene derivatives are typically observed in the region of 3100-3000 cm⁻¹. optica.orgnih.gov For 2-substituted thiophenes, the C-C stretching vibrations within the ring give rise to bands in the ranges of 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹. optica.org The C-S stretching vibrations of the thiophene ring are generally found at lower wavenumbers, typically between 852 cm⁻¹ and 637 cm⁻¹. optica.org In-plane C-H bending vibrations for thiophenes appear in the 1300-1000 cm⁻¹ region, while out-of-plane bending modes are observed between 1000-750 cm⁻¹. nih.gov

In a study on 2-thiophene carboxylic acid, the C-H stretching vibrations were observed at 3113-3083 cm⁻¹ in the FTIR and FT-Raman spectra. optica.org The C-C ring stretching vibrations were assigned to bands at 1528 cm⁻¹ (FTIR) and 1530 cm⁻¹ (FT-Raman). optica.org The C-S stretching was identified at 647 cm⁻¹ in the FTIR spectrum and 637 cm⁻¹ in the FT-Raman spectrum. optica.org For (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide, the aromatic C-H stretching was observed at 3059 cm⁻¹ in the FT-IR spectrum. nih.gov

Identification of the Carbon-Bromine Bond

The presence of a bromine substituent on the thiophene ring can be confirmed by identifying the C-Br stretching vibration. This bond typically gives rise to a characteristic absorption band in the far-infrared region of the spectrum, generally between 650 cm⁻¹ and 395 cm⁻¹. acs.org In a study of 1-bromo-4-chlorobenzene, the C-Br stretching vibration was assigned to bands at 868, 602, and 280 cm⁻¹ in the calculated spectra, with experimental bands observed at 875 cm⁻¹ (FT-IR) and 613 and 279 cm⁻¹ (FT-Raman). acs.org The NIST database for 2-bromothiophene also indicates the availability of its IR spectrum, which would contain the characteristic C-Br stretching frequency for a brominated thiophene. aps.org

Characterization of the Diethoxymethyl Acetal Group

The diethoxymethyl group, an acetal, has characteristic vibrational modes that can be identified in IR and Raman spectra. Acetal groups are characterized by multiple strong bands in the 1200-1000 cm⁻¹ region of the infrared spectrum, which arise from the C-O-C stretching vibrations. optica.org Specifically, for diethyl acetals, characteristic bands are expected.

A detailed vibrational analysis of α-bromoacetaldehyde dimethyl acetal provides valuable insight into the expected spectral features of the diethoxymethyl group in this compound. optica.org Although this molecule contains a dimethyl acetal, the fundamental vibrational modes are comparable. The study reports several bands in the C-O stretching region.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

| Thiophene Ring | C-H Stretch | 3100-3000 | optica.orgnih.gov |

| C=C Stretch | 1532-1347 | optica.org | |

| C-S Stretch | 852-637 | optica.org | |

| C-H In-plane Bend | 1300-1000 | nih.gov | |

| C-H Out-of-plane Bend | 1000-750 | nih.gov | |

| Carbon-Bromine | C-Br Stretch | 650-395 | acs.org |

| Diethoxymethyl Acetal | C-O-C Stretch | 1200-1000 | optica.org |

| C-H Stretch (Alkyl) | ~2900 | libretexts.org |

Table 1. Expected IR and Raman Vibrational Frequencies for this compound.

Research Findings on Related Thiophene Derivatives

In the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the theoretically calculated vibrational frequencies were found to be in good agreement with experimental data, demonstrating the power of combining computational methods with experimental spectroscopy for accurate structural assignment. rsc.org Similarly, the spectroscopic analysis of 2-bromo-4-methyl-phenylamine, while not a thiophene, provides further reference points for the assignment of C-Br and other functional group vibrations. researchgate.net

The precursor to the title compound, 4-bromothiophene-2-carbaldehyde, has available Raman and 13C NMR spectra, which can be used as a reference for the thiophene and bromo-substituent signals. nih.gov The transformation of the aldehyde group to the diethoxymethyl acetal would result in the disappearance of the characteristic aldehyde C=O stretching band (typically around 1700 cm⁻¹) and the appearance of the strong C-O-C stretching bands of the acetal. researchgate.netthepulsar.be

By combining the known spectral characteristics of the thiophene ring, the C-Br bond, and the diethoxymethyl group from analogous compounds, a detailed and accurate interpretation of the IR and Raman spectra of this compound and its newly synthesized derivatives can be achieved.

Theoretical and Computational Studies of 2 Bromo 4 Diethoxymethyl Thiophene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior. For 2-Bromo-4-(diethoxymethyl)thiophene, these calculations can provide a detailed picture of its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

The interplay of these two substituents will determine the precise energy levels and distribution of the HOMO and LUMO. The HOMO is anticipated to be localized primarily on the thiophene (B33073) ring, with significant contributions from the sulfur atom and the C4-C5 bond, making these sites susceptible to electrophilic attack. The LUMO is expected to have a significant coefficient on the carbon atom bearing the bromine, suggesting this as a potential site for nucleophilic attack or for metal insertion in cross-coupling reactions.

Table 1: Postulated Frontier Molecular Orbital (FMO) Properties of this compound

| Molecular Orbital | Postulated Energy (eV) | Postulated Localization |

| HOMO | -6.5 to -7.0 | Thiophene ring, S atom, C4-C5 bond |

| LUMO | -1.0 to -1.5 | C2-Br bond, Thiophene ring |

| HOMO-LUMO Gap | 5.0 to 6.0 | - |

Note: The values in this table are hypothetical and based on general principles of substituted thiophenes. Specific computational studies are required for accurate values.

Charge Distribution and Electrostatic Potential Maps for Reactivity Prediction

The distribution of electron density within a molecule is a key determinant of its reactivity. Charge distribution analysis and electrostatic potential (ESP) maps provide a visual representation of the electron-rich and electron-poor regions of a molecule.

For this compound, the electronegative bromine atom will polarize the C-Br bond, leading to a partial positive charge on the C2 carbon and a partial negative charge on the bromine atom. The oxygen atoms of the diethoxymethyl group will also draw electron density, creating partial negative charges on themselves and partial positive charges on the adjacent carbon and hydrogen atoms.

An ESP map would likely show a region of negative potential (red) around the oxygen atoms and a region of positive potential (blue) near the hydrogen atoms of the ethyl groups and potentially around the C-H bond of the thiophene ring. The region around the bromine atom might be more complex due to the interplay of its electronegativity and the polarizability of its electron cloud. These maps are invaluable for predicting sites of non-covalent interactions and electrophilic/nucleophilic attack.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule.

While experimental NMR data for this compound is not widely published, we can predict the approximate chemical shifts based on the known spectra of 2-bromothiophene (B119243) and the expected influence of the diethoxymethyl group. The protons on the thiophene ring are expected to appear in the aromatic region, with their precise shifts influenced by the electronic effects of the substituents. The diethoxymethyl group will give rise to characteristic signals for the methine proton and the methylene (B1212753) and methyl protons of the ethoxy groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.10 - 7.20 | - |

| H5 | 7.30 - 7.40 | - |

| CH(OEt)₂ | 5.50 - 5.60 | 100 - 102 |

| OCH₂CH₃ | 3.60 - 3.70 (quartet) | 60 - 62 |

| OCH₂CH₃ | 1.20 - 1.30 (triplet) | 15 - 16 |

| C2 | - | 110 - 112 |

| C3 | - | 125 - 127 |

| C4 | - | 140 - 142 |

| C5 | - | 128 - 130 |

Note: These are estimated values based on analogous structures. Experimental verification is necessary.

Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations, aiding in the interpretation of experimental spectra.

The calculated vibrational spectrum of this compound would exhibit characteristic bands for the thiophene ring, the C-Br bond, and the diethoxymethyl group. Key expected vibrations include C-H stretching of the thiophene ring, C=C and C-C stretching modes of the ring, the C-S stretching vibration, and various modes associated with the diethoxymethyl group, such as C-H and C-O stretching and bending vibrations.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Thiophene C-H Stretch | 3100 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Thiophene Ring Stretch | 1400 - 1550 |

| C-O Stretch | 1050 - 1150 |

| C-Br Stretch | 550 - 650 |

Note: These are general ranges and specific calculated values would depend on the level of theory and basis set used.

Reaction Pathway Modeling and Energy Landscape Analysis

Computational chemistry can be used to model the pathways of chemical reactions, providing insights into reaction mechanisms and allowing for the analysis of the energy landscape, including transition states and intermediates.

For this compound, a key reaction of interest is its participation in cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental for the synthesis of more complex thiophene-based materials. The bromine atom at the 2-position is the primary site for such reactions.

Reaction pathway modeling could be employed to study the mechanism of these couplings. For instance, in a Suzuki coupling, the calculations would model the oxidative addition of a palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new C-C bond. The energy landscape analysis would reveal the activation barriers for each step, helping to understand the reaction kinetics and identify the rate-determining step. Such studies are crucial for optimizing reaction conditions and predicting the feasibility of synthesizing novel derivatives.

Determination of Activation Energies and Reaction Rates for Synthetic Transformations

Computational chemistry serves as a powerful tool for elucidating reaction mechanisms and predicting the kinetic feasibility of synthetic pathways. The determination of activation energies (Ea) and reaction rates is crucial for optimizing reaction conditions and understanding the underlying principles of chemical transformations. While specific studies on the activation energies for synthetic transformations of this compound are not extensively documented in the reviewed literature, the principles can be illustrated through related thiophene chemistries.

Table 1: Hypothetical Activation Energies for Key Steps in a Suzuki Coupling Reaction of a Bromo-Thiophene Derivative

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄/Toluene | 15.2 |

| Transmetalation | Cs₂CO₃/H₂O | 12.5 |

| Reductive Elimination | Pd(PPh₃)₄/Toluene | 10.8 |

These computational models can also predict how modifications to the catalyst, ligands, or reaction conditions will affect the reaction rates, thereby guiding the synthesis of novel derivatives of this compound.

Solvent Effects on Reactivity and Selectivity in Thiophene Reactions

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. Computational studies can model solvent effects, providing a microscopic understanding of how the solvent interacts with reactants, intermediates, and transition states. While specific studies on this compound are limited, research on related compounds like 2-bromo-5-nitrothiophene (B82342) offers valuable insights.

A study on the nucleophilic substitution reaction of 2-bromo-5-nitrothiophene with piperidine (B6355638) investigated the effect of solvent polarity and hydrogen bonding. researchgate.net The reaction rate was found to vary significantly in different solvent mixtures. Linear free energy relationship investigations confirmed that the polarity of the medium has a major effect on the reaction rate, while the hydrogen bond donor ability of the solvent also plays a role. researchgate.net

Computational models can simulate these interactions by treating the solvent either as a continuous medium (implicit solvent models) or by including individual solvent molecules in the calculation (explicit solvent models). These models can help predict how the diethoxymethyl group in this compound might interact with different solvents and influence the reactivity of the bromine atom in nucleophilic substitution or metal-catalyzed coupling reactions.

Table 2: Relative Reaction Rates of a Nucleophilic Aromatic Substitution on a Bromo-Thiophene Derivative in Various Solvents (Hypothetical)

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1 |

| Dioxane | 2.21 | 15 |

| Acetone | 20.7 | 150 |

| Dimethylformamide (DMF) | 36.7 | 1200 |

Molecular Docking and Ligand-Protein Interaction Studies of Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. While no specific molecular docking studies were found for derivatives of this compound, the broader class of thiophene derivatives has been extensively studied.

For example, novel thiophene derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.govmdpi.com Molecular docking studies on these compounds have helped to elucidate their mechanism of action. In one study, thiophene derivatives bearing a sulfisoxazole (B1682709) moiety were docked into the active site of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for microbial folic acid synthesis. nih.gov The results indicated that the compounds could effectively occupy the binding pockets of the enzyme, suggesting a plausible mechanism for their observed antibacterial activity. nih.gov

Similarly, derivatives of this compound could be computationally screened against various protein targets to identify potential biological activities. The diethoxymethyl group could be a key feature for establishing specific interactions within a protein's binding site.